7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-3-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-4-11-8-6(10)2-5(9(13)14)3-7(8)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMGZBOGNSLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diaminobenzoic Acid Derivatives
The benzimidazole ring is constructed via acid-catalyzed cyclocondensation of 4,5-diamino-3-fluoro-2-(2-fluorophenylamino)benzoic acid methyl ester. Diethoxymethane acts as a carbonyl equivalent in the presence of p-toluenesulfonic acid (p-TsOH) in acetonitrile/water (60–65°C, 12–18 hours). This method achieves a 56% yield after crystallization.
Reaction Conditions :
Nitration and Reduction of Trifluorobenzoic Acid Derivatives
An alternative route begins with 2,3,4-trifluorobenzoic acid, which undergoes nitration with fuming HNO₃/H₂SO₄ (15–25°C, 5 hours) to yield 2,3,4-trifluoro-5-nitrobenzoic acid. Subsequent hydrogenation (Pd/C, methanol/THF, 50–55°C) reduces the nitro group to an amine, followed by cyclization with diethoxymethane.
Critical Parameters :
-
Hydrogenation Pressure : 50–55 psi H₂
-
Catalyst Loading : 5% Pd/C (0.5 g per 10 g substrate)
Functionalization and Methyl Group Introduction
N-Methylation Strategies
The 3-methyl group is introduced via two approaches:
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Direct Alkylation : Treatment of the benzimidazole intermediate with methyl iodide in DMF/K₂CO₃ (room temperature, 4 hours).
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In Situ Methylation : Use of methyl-containing precursors like methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate.
Yield Optimization :
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Alkylation at the imidazole nitrogen achieves >85% purity after recrystallization from ethanol/water.
Hydrolysis of Ester Intermediates to Carboxylic Acid
Saponification of Methyl Esters
The final step involves hydrolysis of methyl 7-fluoro-3-methyl-benzimidazole-5-carboxylate using NaOH (1M, THF/water, room temperature). Acidification with HCl precipitates the carboxylic acid (yield: 90–95%).
Process Details :
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Base : 1M NaOH (1.2 equiv.)
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Solvent : THF/water (1:1 v/v)
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pH Adjustment : 1–2 with HCl
Industrial-Scale Crystallization and Purification
Crystallization Techniques
EP3702351A1 details a crystallization protocol using ethanol/toluene to remove residual acetic acid (<7%). Key steps include:
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Dissolution in ethanol (65°C).
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Slow addition of toluene (4:1 v/v toluene:ethanol).
Yield and Purity :
Comparative Analysis of Synthetic Routes
Key Observations :
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazoles with various functional groups.
Scientific Research Applications
Case Study: Breast Cancer
In a notable study involving MCF-7 breast cancer cells, 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid demonstrated an IC50 value of approximately 1.30 µM. This indicates a potent antiproliferative activity when compared to standard treatments like SAHA, which had an IC50 of 17.25 µM. The compound's mechanism involved inducing DNA damage and inhibiting cyclin-dependent kinase activity, which is vital for cell cycle regulation .
Comparative Efficacy Table
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid | 1.30 | Induces apoptosis, cell cycle arrest |
| SAHA | 17.25 | Histone deacetylase inhibition |
Evaluation of Antimicrobial Properties
Recent studies have also evaluated the antimicrobial properties of 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid. Preliminary results suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study: Bacterial Inhibition
In vitro tests have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Potential for Proliferative Disease Treatment
The compound's ability to target MEK pathways suggests its utility in treating proliferative diseases beyond cancer, such as benign hyperplasia and certain inflammatory conditions. Its role as a MEK inhibitor positions it as a candidate for further development in therapeutic applications against conditions characterized by abnormal cell growth .
Pharmaceutical Composition Development
Ongoing research is focused on developing pharmaceutical compositions containing 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid for clinical use. These formulations aim to enhance bioavailability and reduce side effects associated with traditional chemotherapy agents .
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 7-fluoro-3-methyl-benzimidazole-5-carboxylic acid and its analogs:
*Calculated based on molecular formula.
Pharmacological and Biochemical Insights
- Fluorine Positioning : Fluorine at position 7 (target compound) versus position 4 or 5 (other analogs) alters electronic distribution. For example, CV-11974’s fluorine at position 7 contributes to its high AT1 receptor affinity, whereas analogs with fluorine at position 5 (e.g., 5-fluoro-1H-benzimidazole-2-carboxylic acid) exhibit different binding profiles .
- In contrast, the methyl and propyl groups in ’s analog improve lipophilicity, favoring CNS penetration .
- Carboxylic Acid Position : The carboxylic acid at position 5 (target compound) versus position 6 or 2 influences hydrogen-bonding interactions. For instance, CV-11974’s carboxylic acid at position 7 facilitates ionic interactions with receptor residues, critical for its angiotensin II antagonism .
Biological Activity
7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid is C_{10}H_{8}F_{N}_{3}O_{2}. It features a benzimidazole core, which is known for its biological activity, particularly in antimicrobial and antiviral applications.
The biological activity of 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which facilitates binding to enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects such as antimicrobial and antiviral actions .
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid. Research indicates that modifications in the structure can significantly affect antiviral efficacy. For instance, derivatives targeting enteroviruses have shown promising results in inhibiting viral replication .
Table 1: Antiviral Efficacy of Benzimidazole Derivatives
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| 7-Fluoro-3-methyl-benzimidazole | CV-B3 | 0.51 | >30 | >58 |
| Modified derivative A | Enterovirus A71 | 0.08 | >30 | >375 |
| Modified derivative B | Coxsackievirus B3 | 0.25 | >30 | >120 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, with potential applications in treating infections caused by resistant bacteria. The carboxylic acid moiety plays a crucial role in enhancing the compound's solubility and bioavailability, contributing to its antimicrobial efficacy .
Case Studies
- Case Study on Antiviral Activity : A study published in Nature evaluated the antiviral properties of synthesized benzimidazole derivatives against Coxsackievirus B3 (CV-B3). The study found that 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid exhibited a notable EC50 value, indicating effective inhibition of viral replication .
- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the efficacy of various benzimidazole derivatives against multi-drug resistant bacterial strains, 7-Fluoro-3-methyl-benzimidazole-5-carboxylic acid demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the standard synthetic routes for 7-fluoro-3-methyl-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step pathways involving halogenation, cyclization, and functional group modifications. For example, fluorination can be achieved using fluorobenzoic acid precursors (e.g., 4-fluorobenzoic acid derivatives) followed by cyclization under acidic or basic conditions . Key factors include temperature control (e.g., avoiding decarboxylation at high temperatures) and catalyst selection (e.g., palladium for coupling reactions). Yield optimization often requires iterative adjustments to solvent polarity and stoichiometry .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
Standard methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substitution patterns and fluorine integration .
- HPLC-MS for purity assessment and mass confirmation, especially to detect residual intermediates .
- X-ray crystallography (if crystalline) for absolute configuration determination .
- FT-IR to confirm carboxylic acid and benzimidazole functional groups .
Q. How does the compound’s solubility vary across solvents, and what formulations enhance stability?
Solubility is pH-dependent due to the carboxylic acid moiety. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers at neutral pH may precipitate the compound. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the fluorinated aromatic ring .
Advanced Research Questions
Q. What computational strategies can predict reactivity or optimize synthetic pathways for derivatives?
Quantum chemical calculations (e.g., DFT) model transition states for fluorination and cyclization steps, while machine learning algorithms analyze reaction databases to suggest optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated computational-experimental framework demonstrates reduced trial-and-error cycles by prioritizing high-probability pathways .
Q. How can contradictory data in reaction yields or spectroscopic results be systematically resolved?
Apply factorial design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify interactions causing variability . Cross-validate spectroscopic anomalies using orthogonal techniques (e.g., 2D NMR or high-resolution MS) and computational validation (e.g., comparing experimental vs. simulated NMR spectra) .
Q. What methodologies are effective in studying structure-activity relationships (SAR) for bioactivity?
- Fluorine scanning : Synthesize analogs with fluorine at alternate positions to assess electronic effects on binding .
- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .
- In vitro assays : Pair synthetic derivatives with antimicrobial or enzymatic inhibition tests to correlate substituent effects with activity .
Q. How can membrane separation technologies improve purification of this compound?
Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) selectively separate the carboxylic acid derivative from smaller impurities. Process parameters (pH, pressure) are optimized using computational fluid dynamics (CFD) simulations to minimize fouling and maximize yield .
Methodological Challenges and Solutions
Q. What are the limitations of fluorination methods, and how can they be addressed?
Traditional electrophilic fluorination (e.g., using Selectfluor) may produce regioisomers. Transition-metal-catalyzed C–H activation (e.g., Pd/Cu systems) improves regioselectivity but requires rigorous oxygen-free conditions. In-line FT-IR monitoring detects intermediates in real time, enabling rapid adjustments .
Q. How do steric and electronic effects of the methyl and fluorine groups influence reactivity?
- Steric effects : The 3-methyl group hinders nucleophilic attack at the benzimidazole ring, favoring electrophilic substitution at the 5-carboxylic acid position.
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing unwanted side reactions (e.g., over-halogenation) . These effects are quantified using Hammett constants and molecular electrostatic potential (MEP) maps .
Q. What advanced spectroscopic techniques resolve ambiguities in fluorine-containing analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
